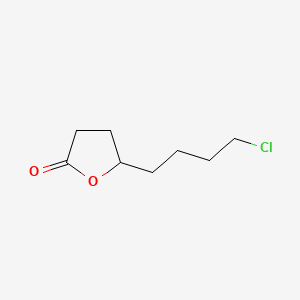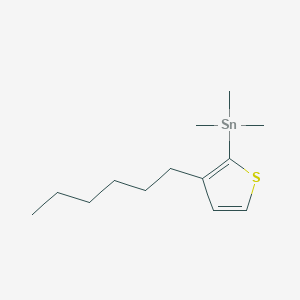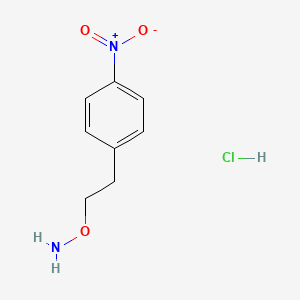
O-(4-Nitrophenethyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Nitrophenethyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C8H11ClN2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-nitrophenethyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrophenethyl)hydroxylamine Hydrochloride typically involves the reaction of 4-nitrophenethyl bromide with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(4-Nitrophenethyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-(4-Nitrophenethyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis. It is employed in the preparation of various nitrogen-containing compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitroso compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of intermediates for pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of O-(4-Nitrophenethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can react with electrophiles, leading to the formation of various products. The compound can also undergo redox reactions, where it can be oxidized or reduced, affecting its reactivity and the types of products formed.
Comparison with Similar Compounds
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a phenethyl group.
O-(4-Nitrophenyl)hydroxylamine Hydrochloride: Contains a nitrophenyl group instead of a nitrophenethyl group.
O-(4-Nitrobenzoyl)hydroxylamine Hydrochloride: Contains a nitrobenzoyl group.
Uniqueness: O-(4-Nitrophenethyl)hydroxylamine Hydrochloride is unique due to the presence of the phenethyl group, which imparts different reactivity and properties compared to its analogs. This structural difference can influence its solubility, stability, and reactivity in various chemical reactions.
Properties
Molecular Formula |
C8H11ClN2O3 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
O-[2-(4-nitrophenyl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-13-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H |
InChI Key |
VBAIOWVAVWPDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCON)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


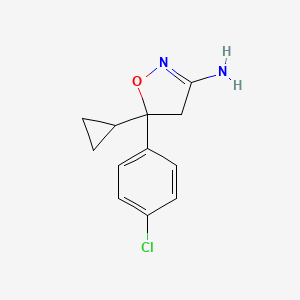


![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)

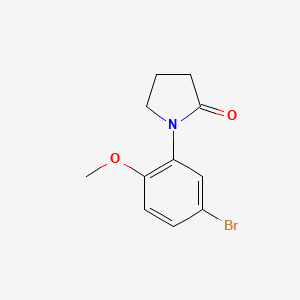

![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
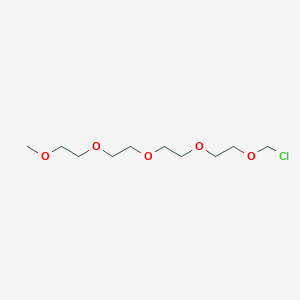
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)

